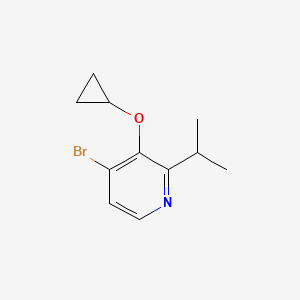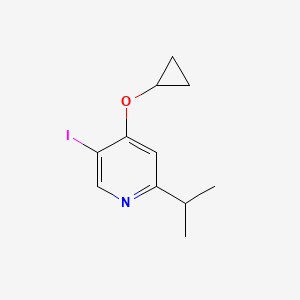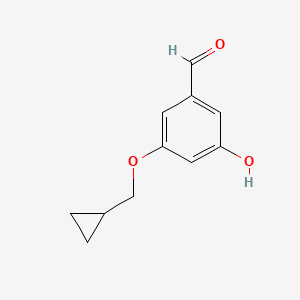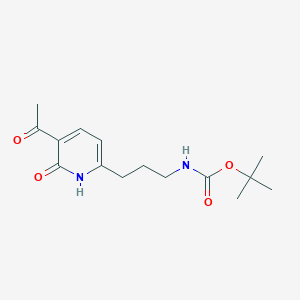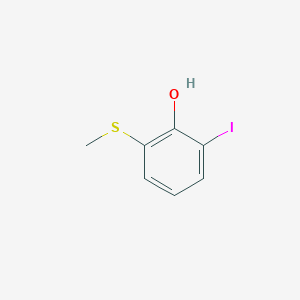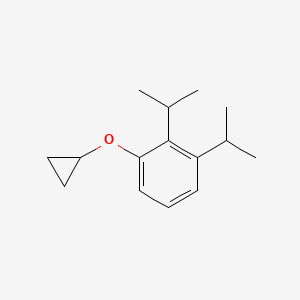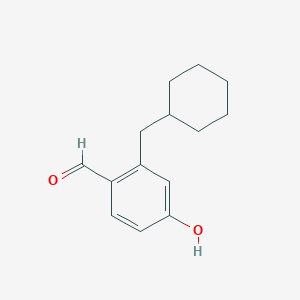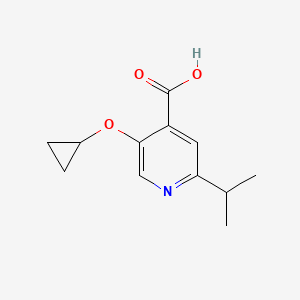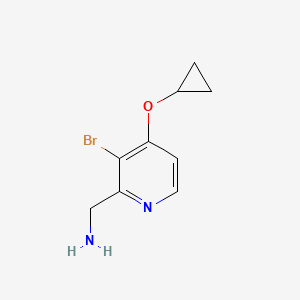
(4-Iodo-6-methylpyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodo-6-methylpyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H8INO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and methyl groups on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-6-methylpyridin-2-YL)acetic acid typically involves the iodination of 6-methylpyridin-2-ylacetic acid. One common method is the reaction of 6-methylpyridin-2-ylacetic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodo-6-methylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include (4-amino-6-methylpyridin-2-YL)acetic acid and (4-thio-6-methylpyridin-2-YL)acetic acid.
Oxidation Reactions: Products include (4-iodo-6-methylpyridin-2-YL)carboxylic acid and (4-iodo-6-methylpyridin-2-YL)aldehyde.
Reduction Reactions: The major product is 6-methylpyridin-2-YL)acetic acid.
Aplicaciones Científicas De Investigación
(4-Iodo-6-methylpyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (4-Iodo-6-methylpyridin-2-YL)acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, which can interact with nucleophilic sites in proteins or DNA, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-6-methylpyridin-2-YL)acetic acid
- (4-Chloro-6-methylpyridin-2-YL)acetic acid
- (4-Fluoro-6-methylpyridin-2-YL)acetic acid
Uniqueness
(4-Iodo-6-methylpyridin-2-YL)acetic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and oxidative addition reactions. This unique reactivity can be exploited in the synthesis of complex organic molecules and in biological applications where specific interactions with biomolecules are desired.
Propiedades
Fórmula molecular |
C8H8INO2 |
|---|---|
Peso molecular |
277.06 g/mol |
Nombre IUPAC |
2-(4-iodo-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8INO2/c1-5-2-6(9)3-7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Clave InChI |
MNUHOKYFUOSPAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
